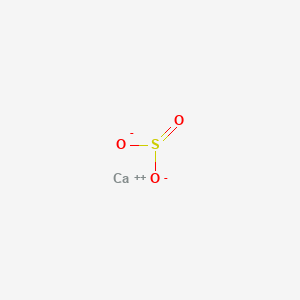
Calcium sulfite
Cat. No. B084615
Key on ui cas rn:
10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US03989797
Procedure details


In a system for removing sulfur oxides from flue gas, the gas is contacted by a primary extraction solution containing sodium sulfite as the active compound and some sodium bisulfite in a scrubber, and the resultant extract containing more sodium bisulfite is mixed with an alkaline solution containing regenerated sodium sulfite in a mixer to produce the primary extraction solution. A portion of the latter is bled off to a regenerator wherein the quantity of sodium bisulfite made in the scrubber reacts with calcium hydroxide to form regenerated sodium sulfite and large diameter calcium sulfite precipitates that remain suspended in the parent solution. This mixture is drawn off the regenerator by overflow, without pumping, for gravity flow to the eye of a thickener, wherein an increased density slurry of the mixture is withdrawn from the thickener well and directed to a rotary filter to produce a calcium sulfite filter cake. The resultant filtrate and the solids free overflow from the thickener provide the sodium sulfite solution inputs to a holding tank, from which the liquor is pumped through a back washed polishing filter and back to the mixer. Flyash, initially present in the incoming flue gas, is separated from the gas in the scrubber and passes through the system to the filter, where it acts as a filter-aid.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:4])([OH:3])[O-:2].[Na+:5].[OH-].[Ca+2:7].[OH-]>>[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+:5].[S:1]([O-:4])([O-:3])=[O:2].[Ca+2:7] |f:0.1,2.3.4,5.6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a system for removing sulfur oxides from flue gas
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing sodium sulfite as the active compound
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
some sodium bisulfite in a scrubber, and the resultant extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing more sodium bisulfite
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is mixed with an alkaline solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce the primary extraction solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
